molecular formula C5H10N2O2 B8571687 1-Methyl-3-pyrazolidinecarboxylic acid

1-Methyl-3-pyrazolidinecarboxylic acid

Cat. No. B8571687
M. Wt: 130.15 g/mol
InChI Key: IOWNKPMFQNCHEM-UHFFFAOYSA-N
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Patent
US08901119B2

Procedure details

To a solution of bis(1,1-dimethylethyl) 2-methyl-1,5-pyrazolidinedicarboxylate dissolved in dichloromethane (DCM) (25 mL) was added TFA (30.7 mL, 398 mmol) and water (3.59 mL, 199 mmol). The reaction was stirred at rt and monitored by LCMS. When the reaction was deemed complete, the solvent was evaporated under reduced pressure to give a residue which was azeotroped from toluene (50 mL×3) in order to remove the TFA and water. The crude product was obtained as a colorless oil (97% yield based on TFA Salt), which was used directly for the next step. LC-MS (ES) m/e 130.9 (M+H)+.
Name
bis(1,1-dimethylethyl) 2-methyl-1,5-pyrazolidinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
30.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([C:7]([O:9]C(C)(C)C)=[O:8])[N:3]1C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O.O>ClCCl>[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[NH:3]1

Inputs

Step One
Name
bis(1,1-dimethylethyl) 2-methyl-1,5-pyrazolidinedicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30.7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3.59 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was azeotroped from toluene (50 mL×3) in order
CUSTOM
Type
CUSTOM
Details
to remove the TFA and water

Outcomes

Product
Name
Type
product
Smiles
CN1NC(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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